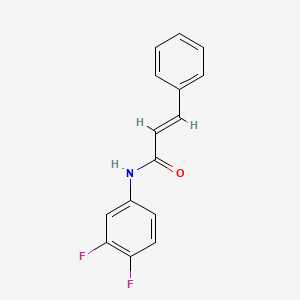
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. CMA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and survival. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage in cells and tissues. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. It can be easily synthesized using standard chemical reactions and purified by column chromatography or recrystallization. However, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has some limitations for lab experiments, including its relatively low potency and selectivity for specific biological targets. It may also exhibit off-target effects or interact with other compounds in complex biological systems.
未来方向
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the evaluation of its therapeutic potential in various disease models. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide and its analogs may be used as lead compounds for the development of novel anti-inflammatory, antioxidant, and anticancer agents. The effects of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide on the gut microbiota and the immune system may also be investigated, as these systems play a key role in the regulation of inflammation and cancer progression. In addition, the potential use of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide as a diagnostic or prognostic biomarker for various diseases may be explored.
合成方法
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 2-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including pharmacology, toxicology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage in cells and tissues. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-7-6-10(8-12(13)17)18-15(19)9-21-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPQVZJKOLLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)





![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)